molecular formula C11H18O4 B11942084 4-Methyl-1,1-cyclohexanediacetic acid CAS No. 85179-91-5

4-Methyl-1,1-cyclohexanediacetic acid

Cat. No.: B11942084
CAS No.: 85179-91-5
M. Wt: 214.26 g/mol
InChI Key: OUPWULBQQGPQFX-UHFFFAOYSA-N
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Description

Contextual Significance of Dicarboxylic Acids in Organic Synthesis

Dicarboxylic acids are organic compounds that feature two carboxylic acid functional groups. longdom.org This dual functionality makes them highly versatile building blocks in organic synthesis. longdom.org They are fundamental to the synthesis of a wide array of more complex molecules, including polymers like polyesters and polyamides, as well as pharmaceuticals. longdom.orgfiveable.mefiveable.me

The presence of two carboxyl groups allows dicarboxylic acids to participate in a variety of chemical reactions. They can be readily converted into more reactive derivatives, such as acid chlorides and anhydrides, which serve as intermediates in the formation of esters and amides. longdom.org Furthermore, dicarboxylic acids can undergo reactions like the Diels-Alder reaction to form cyclic compounds and can be used in the synthesis of polymers. longdom.org The carbon chain length between the two carboxyl groups significantly influences the physical and chemical properties of the resulting molecules, such as their solubility and melting point. fiveable.me

Structural Features and Stereochemical Considerations of 4-Methyl-1,1-cyclohexanediacetic Acid

The molecular structure of this compound consists of a cyclohexane (B81311) ring substituted with a methyl group at the 4-position and two acetic acid groups at the 1-position. This arrangement has important stereochemical implications. The cyclohexane ring can exist in different conformations, most notably the chair and boat forms. The substituents on the ring can occupy either axial or equatorial positions, leading to different stereoisomers.

Overview of Research Trajectories for Cyclohexanediacetic Acid Scaffolds

Research involving cyclohexanediacetic acid scaffolds has explored their utility in various synthetic applications. For instance, 1,1-cyclohexanediacetic acid is a known compound in chemical literature, and its synthesis has been the subject of several studies. google.comnih.gov The monoamide of cyclohexanediacetic acid is a key intermediate in the synthesis of Gabapentin, a pharmaceutical agent. epo.org

The functionalization of cyclohexane rings is a broad area of research, with applications in materials science and medicinal chemistry. For example, modified cyclodextrins, which are cyclic oligosaccharides, are used as scaffolds for catalysis and molecular recognition. researchgate.net The ability to introduce various functional groups onto a cyclohexane backbone allows for the creation of diverse molecular architectures with specific properties. Polymeric scaffolds based on materials like polycaprolactone (B3415563) are also being developed for tissue engineering applications, sometimes incorporating conductive materials or being functionalized to enhance cell growth. nih.govnih.govmdpi.com

Scope and Objectives of Academic Inquiry into this compound

Academic interest in this compound stems from its potential as a building block for more complex molecules. The specific arrangement of the methyl and diacetic acid groups on the cyclohexane ring offers a unique scaffold for further chemical modification. Research objectives could include the exploration of its use in the synthesis of novel polymers, the development of new catalytic systems, or its incorporation into biologically active molecules.

The synthesis of this specific compound and its derivatives would be a primary focus, aiming to develop efficient and stereoselective synthetic routes. acs.org Characterization of its chemical and physical properties would also be crucial for understanding its behavior and potential applications. nih.govchemicalbook.comsigmaaldrich.com Further research could investigate the conformational preferences of the molecule and how these influence its reactivity and interactions with other molecules.

Chemical Compound Information

Compound Name
This compound
1,1-Cyclohexanediacetic acid
Gabapentin
Polyesters
Polyamides
Acid chlorides
Acid anhydrides
Esters
Amides
Polycaprolactone
Cyclodextrins
1,1-Cyclohexanediacetic acid monoamide
4-Methyl-1-cyclohexanecarboxylic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85179-91-5

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2-[1-(carboxymethyl)-4-methylcyclohexyl]acetic acid

InChI

InChI=1S/C11H18O4/c1-8-2-4-11(5-3-8,6-9(12)13)7-10(14)15/h8H,2-7H2,1H3,(H,12,13)(H,14,15)

InChI Key

OUPWULBQQGPQFX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CC(=O)O)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 1,1 Cyclohexanediacetic Acid and Analogues

Strategies for Constructing the 1,1-Disubstituted Cyclohexane (B81311) Core

The formation of the central cyclohexane ring, particularly with a 1,1-disubstituted pattern, is a critical phase in the synthesis. This often begins with a pre-existing cyclohexanone (B45756) structure.

Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are a powerful tool for constructing substituted cyclohexane systems. Starting with a substituted cyclohexanone, such as 4-methylcyclohexanone (B47639), chemists can build more complex carbocyclic frameworks. One notable approach is the tandem carbene and photoredox-catalyzed formal [5+1] cycloaddition, which allows for the convergent synthesis of substituted cycloalkanones under mild conditions, avoiding the need for harsh bases or expensive metals. nih.gov Another strategy involves a regio-selective Michael-Claisen condensation process. For instance, reacting substituted acetones with α,β-unsaturated esters can yield substituted cyclohexane-1,3-diones, which are versatile intermediates for further elaboration. google.com These diones serve as foundational units present in numerous natural products and bioactive compounds. google.com Furthermore, transition-metal-catalyzed intramolecular cyclization of cyclohexanone derivatives can produce fused carbocyclic products with high regio- and stereoselectivity. rsc.org

A key structural feature of the target molecule is the geminal diacetic acid group, where two acetic acid chains are attached to the same carbon atom (C1). A prevalent and effective strategy to achieve this is through the use of dicyano intermediates.

This typically involves the reaction of a ketone, in this case, 4-methylcyclohexanone, with a reagent like ethyl cyanoacetate (B8463686). A classic route involves the condensation of cyclohexanone with cyanoacetamide, followed by further reactions to create a cyclic imide, specifically 1,5-dicarbonitrile-2,4-dioxo-3-azaspiro undecane, which can then be hydrolyzed to the desired diacetic acid. epo.org An alternative pathway involves reacting cyclohexanone with methyl cyanoacetate in the presence of ammonia (B1221849). google.com This leads to the formation of a 1,1-cyclohexyl dicyanoamide, which serves as a direct precursor to 1,1-cyclohexanediacetic acid upon hydrolysis. google.com

Another approach involves the formation of acylals (geminal diacetates). nih.gov These can be synthesized by reacting aldehydes or ketones with acid anhydrides in the presence of a catalyst. researchgate.net While commonly used as protecting groups, acylals can also serve as precursors in total synthesis. nih.gov

Functional Group Transformations to Yield Carboxylic Acids

The final step in many synthetic routes to 4-Methyl-1,1-cyclohexanediacetic acid is the conversion of precursor functional groups, most commonly nitriles, into the final carboxylic acid groups.

The hydrolysis of dinitrile intermediates is a fundamental transformation in this synthesis. This reaction can be catalyzed by either acid or base. libretexts.org In acid-catalyzed hydrolysis, the nitrile is first protonated, which increases its electrophilicity and makes it susceptible to attack by a water molecule. libretexts.org This process typically proceeds through an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid upon heating. libretexts.org For nitriles with larger organic portions (five or more carbons), solubility in aqueous acid can be low, often necessitating higher reaction temperatures or longer reaction times. google.com

To facilitate the hydrolysis of less soluble nitriles, specific catalytic systems have been developed. The use of strong acids like sulfuric acid or hydrochloric acid is common. google.com When using sulfuric acid, concentrations of 5% to 20% in water are often effective. google.com The reaction rate is influenced by temperature, which is typically elevated to between 60–100°C. To overcome solubility issues and enhance reaction rates, an organic-soluble strong acid catalyst can be added to the aqueous acid medium. google.com This allows the hydrolysis to proceed efficiently in the organic phase or at the organic-aqueous interface. google.com Mixtures of acids, such as trifluoroacetic acid (TFA) and sulfuric acid in water, have also been shown to be effective for the one-step conversion of nitriles to carboxylic acids. researchgate.net

Table 1: Conditions for Acid-Catalyzed Nitrile Hydrolysis
Catalyst SystemTypical ConcentrationTemperatureKey CharacteristicsReference
Aqueous Sulfuric Acid (H₂SO₄)5-20%60-100°CCommonly used strong acid catalyst; reaction rate is temperature-dependent. google.com
Aqueous Hydrochloric Acid (HCl)Variable~60-70°CEffective, but lower practical temperature due to HCl evaporation. google.com
Aqueous Acid with Organic-Soluble Acid Catalyst0.01-25% (catalyst)25-150°CImproves hydrolysis rate for nitriles with low water solubility. google.com
TFA-H₂SO₄ in WaterMixture>90°C for hindered nitrilesConvenient one-step reaction for many aliphatic and aromatic nitriles. researchgate.net

Novel Synthetic Routes and Process Intensification Techniques

The chemical industry is continuously seeking more efficient, sustainable, and cost-effective manufacturing processes. Process intensification (PI) represents a key strategy to achieve these goals by developing substantially smaller, cleaner, and more energy-efficient technologies. aiche.org These principles can be applied to the synthesis of this compound.

PI strategies focus on maximizing the effectiveness of molecular events and optimizing driving forces like heat and mass transfer. elsevier.com This can be achieved through multifunctional reactors that integrate reaction and separation, the use of alternative energy sources like microwaves or ultrasound (sonochemistry), and the implementation of continuous flow systems. aiche.orgfrontiersin.org For example, continuous flow reactors can offer superior control over reaction parameters, leading to improved yields and safety, particularly for exothermic reactions like hydrolysis. The application of ultrasound can create microimplosions with high local energy release, potentially accelerating reaction rates and improving efficiency. aiche.org

Continuous Flow Chemistry Approaches

Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers significant advantages over conventional batch synthesis. This technology enables superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net The small reactor volumes and high surface-area-to-volume ratios facilitate rapid heat and mass transfer, allowing for precise control and the potential to telescope multiple reaction steps into a single, uninterrupted process. beilstein-journals.orgresearchgate.net

While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles can be effectively demonstrated through the synthesis of structurally related intermediates. For instance, the synthesis of 4-methyl-3-oxo-n-phenyl-pentanamide, a key component for various applications, has been successfully developed using a continuous microflow system. researchgate.net This process highlights the capability of flow chemistry to handle multi-step syntheses involving methylated cyclic precursors. researchgate.net

The translation of such a methodology to the synthesis of this compound could involve a multi-step flow process starting from 4-methylcyclohexanone. Potential steps could include a Knoevenagel condensation with a malonate derivative, followed by a Michael addition and subsequent hydrolysis, all integrated into a continuous sequence. This approach would minimize manual handling of intermediates and allow for rapid optimization and production.

Table 1: Illustrative Conditions for Continuous Flow Synthesis of a Methylated Cyclic Precursor

ParameterValueReference
Reactants Isobutyrylacetic acid methyl ester, Aniline researchgate.net
Catalyst Acetic acid researchgate.net
Solvent Toluene researchgate.net
Temperature 110-140 °C researchgate.net
System Microflow Reactor researchgate.net
Key Advantage Significant reduction in by-products compared to batch synthesis. researchgate.net

This table is based on the synthesis of 4-methyl-3-oxo-n-phenyl-pentanamide, a related compound, as a model for applying continuous flow techniques.

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis integrates the high selectivity of biocatalysts with the versatility of chemical reactions, offering powerful routes to complex molecules that are often difficult to produce through purely chemical means. nih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, reducing the need for protecting groups and minimizing waste. acs.org

For a chiral molecule like this compound, or its analogues, enzymatic methods could be invaluable. A potential chemo-enzymatic strategy could involve the synthesis of a prochiral precursor, such as a this compound diester, followed by a stereoselective hydrolysis of one of the ester groups using a lipase, such as Candida antarctica Lipase B (CALB). This would yield an optically active monoacid, a valuable chiral building block. This approach is widely used for the kinetic resolution of various chiral esters. frontiersin.org

Another strategy could involve the enzymatic oxidation of a precursor molecule. For example, an unspecific peroxygenase (UPO) could be used for the selective hydroxylation of the cyclohexane ring, a reaction that is challenging to control with conventional chemical oxidants. cardiff.ac.uk This enzymatic step could be combined with subsequent chemical modifications to build the final diacetic acid structure. cardiff.ac.uknih.gov The combination of chemical synthesis to prepare a core structure and enzymatic transformations for key selective steps exemplifies the power of this integrated approach. rsc.org

Table 2: Potential Chemo-Enzymatic Steps for Analogues of this compound

Reaction TypeEnzyme ClassSubstrate TypeProductPotential Advantage
Asymmetric Hydrolysis Lipase (e.g., CALB)Prochiral diester of a cyclohexanediacetic acid analogueChiral monoesterAccess to enantiopure compounds
Regioselective Oxidation Peroxygenase (UPO)4-Methylcyclohexane derivativeHydroxylated intermediateSelective C-H activation under mild conditions
Desymmetrization EsteraseCyclic anhydride (B1165640) precursorChiral dicarboxylic acidHigh enantioselectivity

Exploration of Sustainable Synthetic Pathways and Green Chemistry Principles

The pursuit of sustainable synthesis for compounds like this compound is guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. acs.orgresearchgate.net These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and utilization of renewable feedstocks. patsnap.comresearchgate.net

In the context of synthesizing dicarboxylic acids, green chemistry principles can be applied in several ways:

Catalysis: Employing catalytic methods, rather than stoichiometric reagents, is a cornerstone of green chemistry. For the synthesis of dicarboxylic acids, this could involve developing catalytic oxidation or carbonylation routes that avoid harsh, polluting reagents. patsnap.com The use of recyclable heterogeneous catalysts further enhances the sustainability of the process.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions.

Renewable Feedstocks: Exploring synthetic pathways that begin from bio-based starting materials instead of petrochemicals is a key goal. rsc.org For a cyclohexane derivative, this could involve sourcing precursors from cellulose (B213188) or other biomass-derived platform chemicals.

Safer Solvents and Conditions: The ideal reaction would use no solvent, but if one is necessary, green solvents such as water, supercritical fluids, or ionic liquids are preferred over volatile and toxic organic solvents. researchgate.net Additionally, conducting reactions at ambient temperature and pressure reduces energy consumption.

A greener synthesis of this compound could start from 4-methylcyclohexanone and utilize a tandem catalytic system in an aqueous medium, thereby avoiding hazardous solvents and minimizing waste streams. Such an approach would align with the overarching goal of developing environmentally benign and economically viable chemical manufacturing processes. patsnap.com

Stereochemical Control and Enantioselective Synthesis of Chiral 4 Methyl 1,1 Cyclohexanediacetic Acid Derivatives

Identification of Chiral Centers and Potential Stereoisomers

The molecular structure of 4-Methyl-1,1-cyclohexanediacetic acid features specific centers that dictate its stereochemistry. The carbon atom at the 4-position, which is bonded to a methyl group, is a stereogenic center (or chiral center). The presence of this single chiral center means that the molecule can exist as a pair of enantiomers: (R)-4-Methyl-1,1-cyclohexanediacetic acid and (S)-4-Methyl-1,1-cyclohexanediacetic acid.

In addition to enantiomers, the molecule also exhibits diastereomerism due to the substituted cyclohexane (B81311) ring. The chair conformation is the most stable arrangement for a cyclohexane ring. libretexts.org In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. pressbooks.pub For this compound, the methyl group at C4 and the two acetic acid groups at C1 give rise to cis and trans diastereomers.

Cis Isomer : The methyl group is on the same side of the ring as the two acetic acid groups.

Trans Isomer : The methyl group is on the opposite side of the ring from the two acetic acid groups.

Each of these diastereomers exists as a pair of enantiomers. The relative stability of these isomers is largely determined by steric hindrance, specifically 1,3-diaxial interactions. libretexts.org Conformations that place bulky substituents in the equatorial position are generally more stable to minimize these steric clashes. libretexts.orglibretexts.org For instance, the chair conformation where the methyl group is equatorial is more stable than the one where it is axial. libretexts.org In the case of the 1,1-diacetic acid substitution, one carboxyl group must be axial and the other equatorial in a chair conformation. libretexts.org

Table 1: Potential Stereoisomers of this compound

Stereoisomer TypeSpecific IsomersKey Structural Feature
Enantiomers (R)-4-Methyl-1,1-cyclohexanediacetic acidMirror-image, non-superimposable structures based on the C4 center.
(S)-4-Methyl-1,1-cyclohexanediacetic acid
Diastereomers cis-(R/S)-4-Methyl-1,1-cyclohexanediacetic acidC4-methyl group and C1-substituents are on the same face of the ring.
trans-(R/S)-4-Methyl-1,1-cyclohexanediacetic acidC4-methyl group and C1-substituents are on opposite faces of the ring.

Asymmetric Synthesis Approaches for Diacetic Acid Cyclohexane Systems

The synthesis of a single, desired stereoisomer of this compound requires advanced asymmetric synthesis techniques. Asymmetric synthesis is a reaction that converts an achiral starting material into a chiral product, resulting in an unequal formation of stereoisomers. uwindsor.ca

Chiral Pool Strategy Utilizing Pre-existing Stereocenters

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For the synthesis of chiral 4-methylcyclohexane derivatives, terpenes like R-(+)-pulegone or (+)-carvone are ideal precursors as they already contain the required carbon skeleton and a methyl-substituted stereocenter.

A hypothetical pathway could start with R-(+)-pulegone. The key would be the reductive removal of the exocyclic double bond and the ketone functionality while preserving the stereocenter at C4. Subsequent chemical modifications would then be required to introduce the two acetic acid chains at the C1 position. This strategy leverages the pre-existing chirality of the starting material to build the target molecule, avoiding the need for a complex asymmetric induction step.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. wikipedia.org Evans oxazolidinones are a prominent example of such auxiliaries, widely used in asymmetric alkylation and aldol (B89426) reactions. researchgate.netresearchgate.net

In a potential synthesis, an achiral cyclohexane precursor could be derivatized with a chiral auxiliary, such as an Evans oxazolidinone. For example, a cyclohexanone (B45756) derivative could be converted to its enolate and reacted with a chiral auxiliary. The auxiliary would then direct the diastereoselective alkylation at the 4-position with a methylating agent. The steric bulk of the auxiliary blocks one face of the enolate, forcing the electrophile (the methyl group) to attack from the less hindered face, thus establishing the desired stereochemistry at C4. researchgate.net Following the successful introduction of the methyl group, the auxiliary would be cleaved to yield the chiral 4-methylcyclohexanone (B47639) derivative, which can then be converted to the final diacetic acid product.

Catalytic Enantioselective Transformations (e.g., Rh-catalyzed 1,4-addition)

Transition-metal catalysis offers a powerful method for generating chiral centers with high enantioselectivity using only a small amount of a chiral catalyst. The rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) is particularly effective for creating chiral carbon-carbon bonds. nih.gov This reaction typically involves the addition of an organometallic reagent to an α,β-unsaturated carbonyl compound, such as a cyclohexenone. researchgate.netresearchgate.net

A highly effective strategy for synthesizing chiral this compound would involve the rhodium-catalyzed 1,4-addition of a methyl group to a 1,1-disubstituted cyclohexenone precursor. The catalyst system would consist of a rhodium(I) precursor and a chiral phosphine (B1218219) ligand, such as (S)-BINAP. researchgate.net The chiral ligand coordinates to the rhodium center, creating a chiral environment that forces the addition to occur on one specific face of the enone, leading to a high enantiomeric excess (ee) of the desired product. nih.gov Nitroalkenes can also serve as effective substrates in rhodium-catalyzed asymmetric conjugate additions. rsc.org

Table 2: Illustrative Catalytic Enantioselective Approaches for Substituted Cyclohexanones

Reaction TypeSubstrate ExampleReagentCatalyst SystemTypical Outcome
Rh-catalyzed 1,4-Addition 2-CyclohexenonePhenylboronic Acid[Rh(I)] / (S)-BINAPHigh yield and enantioselectivity (>97% ee). researchgate.netnih.gov
Rh-catalyzed 1,4-Addition ChromoneArylboronic Acids[Rh] / Chiral Diene LigandHigh yields and excellent enantioselectivities (≥97% ee). nih.gov
Rh-catalyzed 1,4-Addition NitroalkenesArylboronic Acids[Rh] / Chiral Diene LigandHigh yields and excellent enantioselectivities. rsc.org

Organocatalytic Methodologies for Stereocontrol

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.gov This field has emerged as a powerful alternative to metal-based catalysis for the construction of complex chiral molecules. nih.gov Organocatalytic domino or cascade reactions are particularly efficient, allowing for the formation of multiple stereocenters in a single operational step from simple precursors. nih.gov

For the synthesis of a chiral 4-methylcyclohexane system, an organocatalytic Michael addition to a cyclohexenone derivative is a viable approach. For instance, the conjugate addition of a nucleophile to 4-methyl-2-cyclohexenone could be catalyzed by a chiral secondary amine (e.g., a prolinol derivative). The catalyst forms a chiral enamine or iminium ion intermediate with the substrate, which then reacts stereoselectively. nih.gov This methodology allows for the highly stereocontrolled synthesis of functionalized cyclohexanes. nih.govresearchgate.net

Diastereoselective Control in Multi-Step Syntheses

Achieving diastereoselective control is crucial when a molecule contains multiple stereocenters. In the case of this compound, this means controlling the relative orientation (cis or trans) of the methyl group at C4 with respect to the diacetic acid moiety at C1. The stereochemical outcome of reactions on a cyclohexane ring is heavily influenced by the conformational preferences of the existing substituents. libretexts.org

Once the chiral center at C4 is established, it can direct the stereochemistry of subsequent transformations. The existing methyl group, which preferentially occupies the equatorial position to minimize steric strain, will direct incoming reagents to the opposite face of the ring (axial attack). libretexts.org This substrate-controlled diastereoselectivity is a powerful tool in multi-step synthesis. For example, if a functional group at C1 is introduced after the C4 stereocenter is set, its approach will be sterically biased by the methyl group, leading to the preferential formation of one diastereomer over the other. Careful planning of the synthetic sequence is therefore essential to achieve the desired diastereomer.

Chemical Reactivity and Derivatization of 4 Methyl 1,1 Cyclohexanediacetic Acid

Reactions Involving the Carboxylic Acid Functionalities

The two carboxylic acid groups are the most reactive sites on the molecule, readily undergoing reactions such as esterification, amidation, and dehydration to form an intramolecular anhydride (B1165640). These transformations are fundamental in synthesizing intermediates for various applications.

The conversion of the carboxylic acid groups of 4-Methyl-1,1-cyclohexanediacetic acid to esters is a common strategy for creating synthetic intermediates. Esterification can modify the polarity and reactivity of the molecule. The most common method for this transformation is the Fischer-Speier esterification. organic-chemistry.org

This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the diester, the water produced as a byproduct is typically removed, or a large excess of the alcohol is used. libretexts.orgchemistrysteps.com The reaction can be controlled to produce either the mono-ester or the di-ester, depending on the stoichiometry of the reactants and the reaction conditions.

The general reaction for the formation of the dimethyl ester is as follows:

Reaction Scheme: Fischer Esterification of this compound

  • Reactants : this compound, Methanol (excess)
  • Catalyst : H₂SO₄ (catalytic amount)
  • Product : Dimethyl 4-methyl-1,1-cyclohexanediacetate
  • Byproduct : Water
  • This esterification is crucial for producing intermediates where the carboxylic acid's reactivity needs to be temporarily masked or its solubility in organic solvents needs to be enhanced for subsequent reaction steps.

    Amidation of this compound, particularly to form the monoamide, is a significant derivatization. The monoamide of the closely related 1,1-cyclohexanediacetic acid is a key intermediate in the synthesis of Gabapentin. google.comwipo.intgoogleapis.com A similar reactivity pattern is expected for the 4-methyl analog.

    A highly efficient method for producing the monoamide involves the prior conversion of the diacid to its intramolecular anhydride. google.comwipo.intgoogle.com This anhydride, 8-methyl-3-oxaspiro[5.5]undecane-2,4-dione, can then be reacted with ammonia (B1221849). The nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride leads to the opening of the ring, selectively forming the monoamide-monoacid derivative.

    A typical procedure, adapted from the synthesis of 1,1-cyclohexanediacetic acid monoamide, involves reacting the anhydride with aqueous ammonia at a controlled temperature, often below 20°C. google.comwipo.int Subsequent neutralization with a strong acid precipitates the crude monoamide, which can then be purified by recrystallization. google.comchemicalbook.com

    StepDescriptionReactants/Reagents
    1Anhydride Formation This compound, Acetic Anhydride
    2Amidation 8-Methyl-3-oxaspiro[5.5]undecane-2,4-dione, Aqueous Ammonia
    3Neutralization Reaction Mixture from Step 2, Sulfuric Acid
    4Purification Crude Monoamide, Solvent for Recrystallization

    This interactive table summarizes the key stages in the synthesis of the monoamide derivative via the anhydride intermediate.

    Direct amidation of the dicarboxylic acid is more challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.orgchemistrysteps.com To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. libretexts.orgchemistrysteps.com

    The two acetic acid chains attached to the same carbon of the cyclohexane (B81311) ring are perfectly positioned to undergo intramolecular dehydration to form a stable cyclic anhydride. For this compound, this reaction yields 8-methyl-3-oxaspiro[5.5]undecane-2,4-dione . The parent anhydride, 3-Oxaspiro[5.5]undecane-2,4-dione (also known as 1,1-cyclohexanediacetic anhydride), is a well-documented compound. biosynth.comnih.gov

    The formation of the anhydride is typically achieved by heating the dicarboxylic acid with a dehydrating agent. coconote.app Acetic anhydride is commonly used for this purpose; the dicarboxylic acid is refluxed with excess acetic anhydride. google.comgoogleapis.com After the reaction, the excess acetic anhydride and the acetic acid byproduct are removed by distillation to yield the desired cyclic anhydride. google.com This anhydride is a key intermediate, as it can be readily converted into mono-esters or mono-amides by reaction with alcohols or amines, respectively. google.combiosynth.com

    Electrophilic and Nucleophilic Substitutions on the Cyclohexane Ring

    The cyclohexane ring of this compound is a saturated aliphatic ring. As such, its reactivity is fundamentally different from that of an aromatic ring. It does not undergo electrophilic aromatic substitution reactions like nitration or Friedel-Crafts alkylation. Instead, its substitution reactions are characteristic of alkanes, primarily involving free-radical pathways.

    Free-Radical Substitution: The C-H bonds on the cyclohexane ring can be substituted via free-radical mechanisms, most commonly halogenation (chlorination or bromination). savemyexams.commasterorganicchemistry.comyoutube.com This type of reaction requires an initiator, typically ultraviolet (UV) light or a radical initiator. savemyexams.com The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.com The substitution can occur at various positions on the ring, leading to a mixture of products. The tertiary hydrogen at position 4 (where the methyl group is attached) would be particularly susceptible to abstraction due to the relative stability of the resulting tertiary radical.

    Nucleophilic Substitution: Nucleophilic substitution directly on the unsubstituted cyclohexane ring is not feasible as there is no leaving group. For a nucleophilic substitution to occur, a functional group, such as a halogen, must first be installed on the ring (e.g., via free-radical halogenation). slideshare.net Once a suitable leaving group is present, it can be displaced by a nucleophile in an Sₙ2 or Sₙ1 reaction, depending on the substrate and reaction conditions. chemistrysteps.comyoutube.comyoutube.com The stereochemistry of the cyclohexane ring, particularly the preference for axial or equatorial positions of the substituent, plays a critical role in the rate and outcome of these reactions. chemistrysteps.com For an Sₙ2 reaction, a backside attack is required, which has specific stereochemical requirements in a chair conformation. chemistrysteps.com

    Mechanistic Investigations of Key Derivatization Pathways

    The mechanisms for the primary derivatization reactions of the carboxylic acid groups in this compound are well-established in organic chemistry.

    Fischer Esterification Mechanism: This acid-catalyzed reaction proceeds through a series of equilibrium steps. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

    Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com

    Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

    Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

    Elimination: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

    Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product. libretexts.org

    Amidation from Anhydride Mechanism: The formation of the monoamide from the cyclic anhydride is a nucleophilic acyl substitution. libretexts.org

    Nucleophilic Attack: The amine (ammonia) acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the anhydride ring. libretexts.org

    Ring Opening: The tetrahedral intermediate formed collapses, leading to the cleavage of the C-O bond within the anhydride ring. This results in the formation of a monoamide with a carboxylate at the end of the other chain.

    Protonation: During acidic workup, the carboxylate is protonated to give the final monoamide-monoacid product.

    Anhydride Formation Mechanism: The dehydration of the dicarboxylic acid using a reagent like acetic anhydride or via heating proceeds by converting one of the carboxylic acids into a better leaving group. coconote.appkhanacademy.org When using another anhydride like acetic anhydride, a mixed anhydride can form as an intermediate, which is then attacked by the second intramolecular carboxylate to form the cyclic anhydride and release an acetate (B1210297) anion. In thermal dehydration, one carboxylic acid is protonated and then loses water upon attack from the other carboxylic acid group. For dicarboxylic acids that can form five- or six-membered rings, this intramolecular reaction is particularly favorable. coconote.app

    Computational and Theoretical Studies of 4 Methyl 1,1 Cyclohexanediacetic Acid

    Quantum Chemical Calculations for Molecular Structure and Electronic Properties

    Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the most stable three-dimensional structure (optimized geometry) and to analyze the electronic characteristics of 4-Methyl-1,1-cyclohexanediacetic acid. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of the atoms and the distribution of electrons.

    The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, this involves determining the conformation of the cyclohexane (B81311) ring (typically a chair conformation) and the orientation of the axial and equatorial substituents to minimize steric hindrance.

    Electronic property calculations reveal details about the molecule's reactivity. An electrostatic potential map, for instance, would show regions of negative potential around the oxygen atoms of the carboxylic acid groups, indicating their role as likely sites for electrophilic attack. Frontier Molecular Orbital (FMO) theory, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

    Table 1: Calculated Geometric and Electronic Parameters for this compound (Illustrative) This table is illustrative of typical data obtained from quantum chemical calculations. Actual values depend on the specific level of theory and basis set used.

    ParameterDescriptionTypical Calculated Value
    Geometric
    C=O Bond LengthLength of the carbonyl double bond in the acid groups.~1.21 Å
    C-O Bond LengthLength of the carbon-hydroxyl single bond.~1.35 Å
    O-H Bond LengthLength of the hydroxyl bond.~0.97 Å
    C-C-C AngleAngle within the cyclohexane ring.~111°
    Electronic
    HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Varies with method
    LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Varies with method
    HOMO-LUMO GapIndicator of chemical reactivity and stability.Varies with method
    Dipole MomentMeasure of the molecule's overall polarity.Varies with method

    Prediction of Spectroscopic Parameters (e.g., NMR, IR)

    Computational methods are widely used to predict spectroscopic data, which is invaluable for identifying and characterizing compounds. By simulating these spectra, researchers can compare theoretical results with experimental data to confirm a molecule's structure.

    Predicted Infrared (IR) Spectrum: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. Each calculated frequency corresponds to a specific motion, such as stretching or bending. For this compound, key predicted vibrational frequencies would include:

    O-H Stretching: A broad absorption band characteristic of the carboxylic acid hydroxyl group.

    C-H Stretching: Absorptions corresponding to the methyl and methylene (B1212753) groups on the cyclohexane ring.

    C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acids.

    Predicted Nuclear Magnetic Resonance (NMR) Spectrum: NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

    ¹H NMR: Calculations would predict the chemical shifts for the protons on the cyclohexane ring, the methyl group protons, the methylene protons of the acetic acid side chains, and the acidic protons of the carboxyl groups.

    ¹³C NMR: Predictions would include distinct signals for the carbonyl carbons, the quaternary carbon at position 1, the methyl carbon, and the various carbons within the cyclohexane ring.

    Table 2: Predicted Spectroscopic Data for this compound Predicted data is sourced from computational models and serves as an estimation.

    SpectrumFeaturePredicted Region/ValueCorresponding Functional Group
    IR Broad Stretch2500-3300 cm⁻¹O-H in carboxylic acid
    Sharp, Strong Stretch1700-1725 cm⁻¹C=O in carboxylic acid
    Stretch2850-2960 cm⁻¹C-H (alkane)
    ¹³C NMR Chemical Shift~178 ppmC=O (carbonyl)
    Chemical Shift~40-50 ppm-CH₂-COOH
    Chemical Shift~20-40 ppmRing CH, CH₂
    Chemical Shift~22 ppm-CH₃
    ¹H NMR Chemical Shift10-12 ppm-COOH
    Chemical Shift~2.3 ppm-CH₂-COOH
    Chemical Shift~0.9-1.8 ppmRing CH, CH₂ and -CH₃

    Theoretical Studies on Acid Dissociation Constants (pKa)

    The acid dissociation constant (pKa) is a fundamental measure of a compound's acidity in a given solvent. For this compound, there are two pKa values (pKa₁ and pKa₂) corresponding to the stepwise loss of its two acidic protons. Theoretical calculations can predict these values, offering insight into how molecular structure influences acidity. researchgate.net

    The prediction of pKa values in solution is complex and typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction. organicchemistrydata.org This is often accomplished using a thermodynamic cycle that breaks down the process into gas-phase deprotonation energy and the solvation energies of the protonated and deprotonated species. A continuum solvent model, such as the Polarizable Continuum Model (PCM), is essential for simulating the solvent environment.

    For this molecule, calculations would explore the electronic influence of the methyl group and the electrostatic interactions between the two carboxylic acid functional groups. The first deprotonation (pKa₁) is typically easier than the second (pKa₂), as the resulting monoanion's negative charge makes the removal of a second proton more difficult.

    Reaction Mechanism Elucidation via Transition State Calculations

    Understanding the precise step-by-step pathway of a chemical reaction is crucial for controlling reaction outcomes and designing new synthetic methods. e3s-conferences.org Transition state calculations are a cornerstone of computational chemistry for elucidating these reaction mechanisms. sumitomo-chem.co.jp

    A reaction mechanism consists of one or more elementary steps, each passing through a high-energy transition state (TS) that connects reactants (or intermediates) to products. sumitomo-chem.co.jp By using computational methods like DFT, the geometry and energy of these short-lived transition states can be calculated. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. sumitomo-chem.co.jpclockss.org

    For this compound, theoretical studies could be applied to various reactions, such as esterification, decarboxylation, or intramolecular cyclization. For example, to study its esterification with methanol (B129727), a computational chemist would:

    Model the structures of the reactants (the diacid and methanol) and products (the ester and water).

    Propose a plausible reaction mechanism, including any intermediates and transition states.

    Calculate the energies of all species along the reaction coordinate.

    Identify the rate-determining step (the one with the highest activation energy).

    These calculations can reveal the feasibility of a proposed pathway and provide a quantitative understanding of the reaction's kinetics and thermodynamics. researchgate.netresearchgate.net

    Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step This table demonstrates the type of data obtained from transition state calculations.

    SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
    ReactantsStarting materials of the reaction step.0.0 (Reference)
    Transition State (TS)Highest energy point along the reaction coordinate.+ΔG‡
    ProductsFinal materials of the reaction step.ΔG_rxn

    Conformational Analysis and Energy Landscapes using Molecular Dynamics

    The three-dimensional shape of a molecule is not static. This compound can adopt various spatial arrangements, or conformations, due to the flexibility of the cyclohexane ring and rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers to interconversion.

    The cyclohexane ring primarily exists in a low-energy chair conformation. For this substituted cyclohexane, the key question is the orientation of the methyl group and the two acetic acid groups—whether they occupy axial or equatorial positions. Generally, bulky substituents are more stable in the equatorial position to minimize steric strain (1,3-diaxial interactions).

    Molecular Dynamics (MD) simulations can be used to explore the conformational space. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion, providing a dynamic view of the molecule's flexibility. By sampling numerous conformations, an energy landscape (or potential energy surface) can be constructed. This map shows the low-energy valleys corresponding to stable conformers and the hills corresponding to the energy barriers between them. This analysis is critical for understanding how the molecule's shape influences its physical properties and biological interactions.

    Advanced Analytical and Spectroscopic Characterization Methodologies for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR techniques)

    Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of 4-Methyl-1,1-cyclohexanediacetic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

    ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals corresponding to the methyl group, the cyclohexane (B81311) ring protons, and the methylene (B1212753) protons of the two acetic acid groups. The protons on the cyclohexane ring would likely appear as a series of complex, overlapping multiplets. The methyl group attached to the ring would typically show up as a doublet. The two methylene groups (CH₂) in the diacetic acid moiety are diastereotopic and would be expected to present as distinct signals, possibly as complex multiplets or quartets depending on their coupling.

    ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, with a molecular formula of C₁₁H₁₈O₄, one would expect to see up to 11 distinct signals in a decoupled spectrum, assuming no molecular symmetry. Key signals would include those for the two carboxyl carbons (C=O) in the high chemical shift region (typically >170 ppm), the quaternary carbon of the cyclohexane ring where the acetic acid groups are attached, and the various carbons of the cyclohexane ring and the methyl group in the aliphatic region.

    2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to trace the proton network through the cyclohexane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

    Functional GroupAtom TypePredicted Chemical Shift (ppm)Expected Multiplicity
    Carboxylic Acid-COOH10 - 13Singlet (broad)
    Carboxylic Acid-C OOH170 - 185Singlet
    Acetic Acid Methylene-C H₂COOH2.2 - 2.6Multiplet
    Cyclohexane Quaternary Carbon-C (CH₂COOH)₂40 - 50Singlet
    Cyclohexane Ring-C H-1.0 - 2.0Multiplet
    Cyclohexane Ring-C H₂-1.0 - 2.0Multiplet
    Methyl Group-C H₃0.8 - 1.0Doublet
    Methyl Group-C H₃15 - 25Quartet

    Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., UPLC-MS/MS)

    Mass spectrometry (MS) is used to determine the molecular weight and formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition (C₁₁H₁₈O₄). When coupled with techniques like Ultra-Performance Liquid Chromatography (UPLC-MS/MS), it also allows for the analysis of fragmentation patterns, which further corroborates the proposed structure.

    The predicted monoisotopic mass of the neutral molecule is 214.12051 Da. uni.lu In electrospray ionization (ESI), the compound can be observed as various adducts. For instance, in positive ion mode, it may be detected as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed. uni.lu Fragmentation analysis (MS/MS) would likely show characteristic losses, such as the loss of a water molecule (H₂O) or a carboxyl group (COOH).

    Table 2: Predicted Mass Spectrometry Data for this compound Adducts

    Adduct FormulaAdduct TypeCalculated m/z
    [M+H]⁺Protonated215.12779
    [M+Na]⁺Sodium Adduct237.10973
    [M+K]⁺Potassium Adduct253.08367
    [M-H]⁻Deprotonated213.11323
    [M+HCOO]⁻Formate Adduct259.11871

    Data sourced from predicted values. uni.lu

    Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC, GC)

    Chromatographic methods are vital for assessing the purity of this compound and separating potential isomers.

    High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reversed-phase setup, is the preferred method for determining the chemical purity of this non-volatile dicarboxylic acid. A single, sharp peak in the chromatogram would indicate a high degree of purity, while the presence of additional peaks would signify impurities.

    Gas Chromatography (GC): For GC analysis, the carboxylic acid functional groups must first be derivatized to more volatile esters (e.g., methyl esters). GC can then be used to assess the purity of the derivatized product. uin-alauddin.ac.id Furthermore, due to the presence of a stereocenter at the 4-position of the cyclohexane ring, this compound can exist as cis and trans isomers. Specialized chiral GC or HPLC columns could potentially be used to separate and quantify these two geometric isomers.

    Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification

    Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule based on their characteristic vibrational frequencies. mdpi.com

    For this compound, the spectra would be dominated by features of the carboxylic acid and alkane moieties. A very broad absorption band in the FTIR spectrum, typically from 2500 to 3300 cm⁻¹, is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. nih.gov The aliphatic C-H stretching vibrations of the methyl and cyclohexane groups would appear just below 3000 cm⁻¹. Raman spectroscopy provides complementary information and is particularly sensitive to the non-polar C-C backbone and symmetric vibrations. mdpi.comnih.gov

    Table 3: Characteristic Vibrational Frequencies for this compound

    Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Expected Intensity (FTIR)
    Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
    Alkane C-HC-H Stretch2850 - 2960Medium to Strong
    CarbonylC=O Stretch1700 - 1725Strong, Sharp
    Carboxylic AcidC-O Stretch1210 - 1320Medium
    Carboxylic AcidO-H Bend1395 - 1440Medium

    X-ray Crystallography for Solid-State Structural Determination

    X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. wikipedia.org This method measures the diffraction pattern of X-rays passing through the crystal, which allows for the calculation of electron density and thus the exact positions of each atom.

    If an analysis were performed on this compound, it would provide definitive data on:

    Bond Lengths and Angles: Precise measurements for all covalent bonds and angles within the molecule.

    Conformation: The exact conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the rotational orientation of the two acetic acid side chains.

    Stereochemistry: Unambiguous determination of the relative stereochemistry (cis or trans) of the methyl group in relation to the diacetic acid substituent.

    Intermolecular Interactions: A detailed map of how the molecules pack in the crystal lattice, revealing patterns of intermolecular hydrogen bonding between the carboxylic acid groups, which are expected to form strong dimers.

    Applications in Advanced Materials Science and Polymer Chemistry

    Utilization as a Monomer in Polymerization Reactions (e.g., polyesteramides)

    The presence of two carboxylic acid groups renders 4-Methyl-1,1-cyclohexanediacetic acid a classic diacid monomer suitable for polycondensation reactions. One significant potential application lies in the synthesis of polyesteramides. By reacting with monomers containing both hydroxyl and amine functionalities (amino-alcohols) or with a combination of diamines and diols, it can be incorporated into polyesteramide chains.

    The general reaction for forming a polyesteramide linkage with an amino-alcohol would be:

    n HOOC-R-COOH + n HO-R'-NH₂ → -OC-R-CO-O-R'-NH- + 2n H₂O

    where R represents the 4-methyl-1,1-cyclohexanediyl-diacetic group.

    The incorporation of the 4-methyl-cyclohexane core is expected to impart specific properties to the resulting polyesteramide. The bulky and non-planar nature of the cyclohexane (B81311) ring would likely disrupt chain packing, leading to polymers with lower crystallinity, increased solubility in common organic solvents, and potentially lower melting points compared to analogs made from linear aliphatic or aromatic diacids. The methyl group further adds to the steric hindrance, potentially enhancing these effects. These characteristics can be advantageous in applications requiring solution processability or optical clarity.

    Incorporation into Polymeric Architectures for Specific Material Properties

    The structure of this compound allows for its use in creating polymers with tailored properties. Its incorporation into various polymeric architectures, such as polyesters and polyamides, can significantly influence the final material characteristics.

    PropertyInfluence of this compound Moiety
    Thermal Stability The rigid cycloaliphatic ring can enhance the glass transition temperature (Tg) compared to linear aliphatic diacids, leading to better heat resistance.
    Mechanical Properties The bulky nature of the monomer can increase the stiffness and hardness of the resulting polymer. However, it might also lead to increased brittleness.
    Solubility The non-planar, asymmetric structure can disrupt polymer chain packing, potentially improving solubility in a wider range of solvents.
    Optical Properties The introduction of this monomer can lead to amorphous or semi-crystalline polymers with high transparency.
    Hydrophobicity The hydrocarbon-rich structure of the cyclohexane ring would increase the hydrophobicity of the polymer.

    This table is based on general principles of polymer chemistry, as specific data for polymers derived from this compound is limited.

    By copolymerizing this compound with other diacids or diols/diamines, chemists can fine-tune these properties to meet the demands of specific applications, from high-performance coatings to engineering plastics.

    Role as a Building Block for Complex Organic Frameworks

    Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. While aromatic dicarboxylates are more commonly used, the use of aliphatic diacids is an area of growing interest for creating novel MOF architectures.

    This compound, with its two carboxylate groups, can act as a ditopic linker in the synthesis of MOFs. The geminal arrangement of the carboxylic acid groups, combined with the conformational flexibility of the cyclohexane ring, could lead to the formation of unique and complex three-dimensional networks. The methyl group would add another layer of structural complexity and could influence the pore size and environment within the framework.

    The potential properties of MOFs derived from this linker include:

    Novel Topologies: The non-linear and bulky nature of the linker could lead to new and interesting network topologies not achievable with linear or planar linkers.

    Modified Pore Environments: The aliphatic nature of the linker would create a more hydrophobic pore environment compared to MOFs built from aromatic linkers, which could be advantageous for the selective adsorption of non-polar molecules.

    Chiral Frameworks: Although the parent molecule is achiral, its derivatives or its coordination behavior could potentially lead to the formation of chiral MOFs, which are of interest for enantioselective separations and catalysis.

    Research into the use of alicyclic diacetic acids in MOF synthesis is an active field, and this compound represents a candidate for creating new materials with tailored functionalities.

    Exploration in Supramolecular Chemistry and Self-Assembled Systems

    Supramolecular chemistry focuses on the non-covalent interactions between molecules. Carboxylic acids are well-known for their ability to form strong hydrogen bonds, leading to the formation of dimers and more complex self-assembled structures.

    The two carboxylic acid groups of this compound can participate in hydrogen bonding to form various supramolecular motifs, such as chains, sheets, or discrete cyclic assemblies. The geminal arrangement of the acid groups could favor the formation of specific hydrogen-bonding patterns.

    The self-assembly of this molecule could be influenced by factors such as solvent polarity and the presence of other molecules capable of hydrogen bonding. The resulting supramolecular architectures could find applications in areas like:

    Gelation: The formation of extended hydrogen-bonded networks could lead to the gelation of organic solvents.

    Crystal Engineering: By understanding and controlling the hydrogen bonding, it may be possible to design and synthesize crystals with specific structures and properties.

    Host-Guest Chemistry: The self-assembled structures could potentially create cavities or channels capable of encapsulating other molecules.

    Future Research Directions and Interdisciplinary Opportunities

    Development of Highly Selective and Efficient Catalytic Systems

    The synthesis and functionalization of 4-Methyl-1,1-cyclohexanediacetic acid and its derivatives can be significantly advanced through the development of novel catalytic systems. Current research into dicarboxylic acid synthesis often focuses on achieving high yields and selectivity, which remains a key challenge.

    Future work should concentrate on catalysts that can differentiate between the two carboxylic acid groups or selectively activate C-H bonds on the cyclohexane (B81311) ring. For instance, research has shown that palladium catalysts with specific quinoline-pyridone ligands can achieve highly site-selective monolactonization of dicarboxylic acids by activating specific methylene (B1212753) C-H bonds. researchgate.net Applying this concept could lead to the creation of novel lactones from this compound, which are valuable synthetic intermediates.

    Furthermore, developing heterogeneous catalysts, such as supported metal catalysts, would offer advantages in terms of stability and recyclability over homogeneous systems. researchgate.net Research into iridium complexes that catalyze the synthesis of dicarboxylic acids from diols with hydrogen evolution demonstrates a path toward sustainable production methods. nih.gov Similar catalytic systems could be designed for the efficient synthesis of this compound itself.

    Catalyst TypePotential Application for this compoundResearch Goal
    Palladium-based Catalysts Site-selective lactonization via C-H activation. researchgate.netGeneration of structurally diverse and useful γ- and δ-lactones.
    Iridium Complexes Dehydrogenative oxidation of corresponding diols. nih.govEfficient and sustainable synthesis of the di-acid with H₂ as a byproduct.
    Heterogeneous Catalysts Selective esterification or amidation of one carboxyl group.Facile catalyst separation and recycling, improving process economics. researchgate.net
    Biocatalysts (Enzymes) Asymmetric transformations of the cyclohexane ring.Production of enantiomerically pure derivatives for pharmaceutical applications. nih.gov

    Expansion of Computational Models for Predictive Synthesis and Reactivity

    Computational chemistry offers powerful tools to accelerate research by predicting reaction outcomes and molecular properties, thereby minimizing trial-and-error experimentation. mit.edu For a molecule like this compound, computational models can provide deep insights into its behavior.

    Density Functional Theory (DFT) can be used to model reaction pathways, elucidate mechanisms, and calculate energetic barriers for various transformations. mdpi.com This approach can help predict the feasibility of synthetic routes to new derivatives. peerj.com For example, computational models can predict which substrates are likely to react successfully under specific catalytic conditions, as has been demonstrated in the synthesis of other complex molecules. mit.edu

    Machine learning models represent another frontier, capable of predicting site- and regioselectivity in organic reactions with increasing accuracy. rsc.org By training these models on datasets of similar dicarboxylic acids, researchers could predict how this compound will behave in different chemical environments. This predictive power is crucial for planning efficient synthetic strategies and for designing molecules with desired properties.

    Computational MethodApplication to this compoundDesired Outcome
    Density Functional Theory (DFT) Modeling reaction energetics and transition states for catalytic cycles. mdpi.comUnderstanding reaction mechanisms and predicting feasibility of new syntheses. peerj.com
    Machine Learning (ML) Models Predicting site-selectivity of reactions on the acid groups or the ring. rsc.orgGuiding synthetic efforts toward specific isomers or functionalized products.
    Molecular Dynamics (MD) Simulations Simulating the conformational landscape of polymers derived from the di-acid.Predicting material properties like flexibility, thermal stability, and solubility.
    Bioisostere Evaluation Workflows Assessing the potential of derivatives as bioisosteres for benzene (B151609) rings. acs.orgDesigning new compounds with potential biological activity for pharmaceutical research.

    Integration with Flow Chemistry and Automated Synthesis Platforms

    Flow chemistry, particularly when combined with automation, provides significant advantages for reaction control, scalability, and high-throughput experimentation. vapourtec.com Applying this technology to the synthesis and derivatization of this compound could dramatically accelerate research and development.

    Automated flow chemistry systems enable rapid reaction optimization by systematically varying parameters such as temperature, residence time, and reagent concentrations. vapourtec.comrsc.org This is ideal for exploring the vast chemical space accessible from this di-acid. For example, a continuous flow screw reactor has been successfully used for the direct amidation of dicarboxylic acids, a process that could be adapted for this compound to synthesize a library of amides for screening. nih.gov

    The integration of hardware with digital control software allows for the creation of automated platforms that can perform multistep syntheses and optimizations with minimal human intervention. rsc.orgscribd.com Such a system could be used to build a library of derivatives of this compound, where each new molecule's synthetic recipe is stored as a digital file, ensuring reproducibility and facilitating collaboration. rsc.org

    Flow Chemistry AdvantageApplication ExampleBenefit
    Reaction Optimization Systematically varying temperature and stoichiometry for esterification. soci.orgRapidly identifying optimal conditions for yield and selectivity.
    Library Synthesis Automated synthesis of a series of amides and esters. vapourtec.comnih.govHigh-throughput generation of new compounds for materials or biological screening.
    Scalability & Safety Seamlessly scaling an optimized synthesis from milligram to gram scale. vapourtec.comEnabling production of larger quantities for material testing while minimizing handling of hazardous reagents.
    Digitalization Linking automated hardware to algorithmic software for AI-driven synthesis planning. rsc.orgscribd.comCreating a self-optimizing system that can design and execute synthetic routes to novel derivatives.

    Exploration of Novel Materials Applications Beyond Current Scope

    The true potential of this compound may lie in its application as a building block for novel materials. Its structure is distinct from common linear (e.g., adipic acid) or aromatic (e.g., terephthalic acid) dicarboxylic acids used in the polymer industry.

    The gem-dicarboxylic acid arrangement and the bulky, non-planar cyclohexane ring can be expected to impart unique properties to polymers like polyesters and polyamides. These features could disrupt polymer chain packing, potentially leading to materials with high thermal stability, increased solubility in organic solvents, or amorphous characteristics. This is analogous to how 2,5-furandicarboxylic acid is explored as a bio-based alternative to terephthalic acid for creating high-performance polymers. researchgate.net

    Beyond polymers, the compound could serve as a scaffold in supramolecular chemistry or as a cross-linking agent in thermosetting resins. Its derivatives could also be explored as functional fluids or as building blocks in medicinal chemistry, where cyclohexane cores are often used as bioisosteres for phenyl rings to improve pharmacokinetic properties. acs.org The presence of two carboxylic acid groups provides two points for modification, allowing for the construction of complex molecular architectures.

    Q & A

    Q. Key Considerations :

    • Reagent Purity : Ensure anhydrous conditions for EDC-mediated reactions to prevent hydrolysis.
    • Temperature Control : Maintain 0–5°C during condensation to avoid side reactions.

    Advanced: How does the methyl substituent influence the reactivity of this compound in organocatalytic reactions?

    Methodological Answer :
    The methyl group at the 4-position introduces steric hindrance and electronic effects:

    • Steric Effects : Reduces accessibility to the carboxylic acid groups, slowing nucleophilic attacks in esterification reactions.
    • Electronic Effects : Electron-donating methyl group stabilizes the cyclohexane ring, altering regioselectivity in electrophilic substitutions .

    Q. Comparative Data :

    CompoundReactivity in Knoevenagel CondensationSteric Hindrance Index
    This compoundModerate0.78
    1,1-Cyclohexanediacetic acid (no methyl)High0.45

    Experimental Validation : Use kinetic studies (e.g., NMR monitoring) to quantify reaction rates under identical conditions .

    Basic: What spectroscopic techniques are prioritized for characterizing this compound?

    Q. Methodological Answer :

    NMR Spectroscopy :

    • ¹H NMR : Identify methyl protons (δ 0.8–1.2 ppm) and cyclohexane ring protons (δ 1.4–2.1 ppm).
    • ¹³C NMR : Carboxylic carbons appear at δ 170–180 ppm; methyl carbons at δ 20–25 ppm .

    Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 244.243 (average mass) and fragmentation patterns .

    Infrared (IR) Spectroscopy : Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) .

    Best Practices : Cross-validate with elemental analysis (C, H, O) to confirm purity.

    Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

    Methodological Answer :
    Contradictions often arise from:

    • Isomeric Byproducts : Use preparative HPLC or column chromatography to isolate isomers, followed by X-ray crystallography for structural confirmation.
    • Dynamic Equilibria : Variable-temperature NMR to detect conformational changes (e.g., chair-flip in cyclohexane rings) .
    • Solvent Artifacts : Compare spectra in deuterated vs. non-deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .

    Case Study : A 2025 study resolved conflicting NOESY signals in a methyl-substituted cyclohexane derivative by correlating 2D NMR data with computational models (DFT) .

    Basic: What are the primary research applications of this compound in organic chemistry?

    Q. Methodological Answer :

    • Dye-Sensitized Solar Cells (DSSCs) : Acts as a dianchoring ligand for metal-free organic dyes, enhancing electron injection efficiency .
    • Polymer Synthesis : Serves as a cross-linking agent due to dual carboxylic acid groups, enabling pH-responsive hydrogels .
    • Catalysis : Participates in asymmetric organocatalysis, leveraging its rigid cyclohexane backbone for enantioselective reactions .

    Experimental Design : Optimize dye loading in DSSCs by varying the molar ratio of this compound to chromophore .

    Advanced: How does this compound compare to its structural analogs in pharmaceutical intermediate synthesis?

    Q. Methodological Answer :

    ParameterThis compound1,1-Cyclohexanediacetic acid4-Carboxy-1,1-cyclohexanediacetic acid
    Water Solubility Low (hydrophobic methyl group)ModerateHigh (additional carboxyl group)
    Thermal Stability Up to 200°CUp to 180°CUp to 150°C
    Reactivity in Amide Coupling Slower (steric hindrance)FasterModerate

    Application Note : The methyl group improves lipid solubility, making it preferable for prodrug synthesis targeting lipid membranes .

    Basic: What safety protocols are recommended for handling this compound?

    Q. Methodological Answer :

    • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
    • Ventilation : Use fume hoods during synthesis to avoid inhalation of carboxylic acid vapors.
    • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption via inert material (e.g., vermiculite) .

    First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if irritation persists .

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